(tetrahydro-2H-pyran-4-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
(tetrahydro-2H-pyran-4-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is an organic compound with a highly complex structure featuring a pyran ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of (tetrahydro-2H-pyran-4-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multistep organic synthesis. Key reaction steps may include:
Formation of the pyran ring via a cyclization reaction.
Attachment of the trifluoromethyl group to the pyridine ring through halogenation and subsequent nucleophilic substitution.
Coupling of the pyran and pyridine components to the pyrrolidin-1-yl structure.
Industrial Production Methods: : In an industrial setting, the production of this compound might be optimized using continuous flow synthesis to ensure scalability, reproducibility, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo a variety of chemical reactions, such as:
Oxidation: : Likely at the pyran ring or the pyrrolidine nitrogen.
Reduction: : Potentially at the ketone functional group.
Substitution: : Particularly at positions adjacent to electron-withdrawing groups like the trifluoromethyl group.
Common Reagents and Conditions
Oxidizing agents like PCC (Pyridinium chlorochromate) or potassium permanganate.
Reducing agents such as lithium aluminium hydride or sodium borohydride.
Substituents like alkyl halides, using catalysts like palladium on carbon for hydrogenation reactions.
Major Products: : The specific products of these reactions depend on the reaction conditions and the nature of the substituents introduced. Generally, one might expect a range of oxidized, reduced, or substituted analogues of the parent compound.
Scientific Research Applications
This compound finds applications in multiple fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Investigated for its potential as a lead compound in drug development, particularly for its binding affinities and activity against certain enzymes or receptors.
Industry: : May have applications in the production of fine chemicals or as a reagent in organic synthesis.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: : These could include enzymes, receptors, or nucleic acids.
Pathways Involved: : The compound may modulate biological pathways by acting as an inhibitor or activator of its molecular targets, potentially influencing processes such as signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
When compared to other similar compounds, (tetrahydro-2H-pyran-4-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone stands out due to the presence of its unique trifluoromethyl group which imparts significant electronic and steric effects.
Similar Compounds
(tetrahydro-2H-pyran-4-yl)(3-((4-methyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
(tetrahydro-2H-pyran-4-yl)(3-((4-chloropyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
(tetrahydro-2H-pyran-4-yl)(3-((4-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
These analogues provide useful insights into the structure-activity relationships and help in understanding the distinct properties and behaviors exhibited by the trifluoromethyl-substituted compound.
Properties
IUPAC Name |
oxan-4-yl-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3/c17-16(18,19)12-1-5-20-14(9-12)24-13-2-6-21(10-13)15(22)11-3-7-23-8-4-11/h1,5,9,11,13H,2-4,6-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYJRONAUPVBMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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